Physicochemical Profile & Application Guide: (1S)-2,2,2-Trifluoro-1-(1-naphthyl)ethylamine
Physicochemical Profile & Application Guide: (1S)-2,2,2-Trifluoro-1-(1-naphthyl)ethylamine
The following technical guide details the physicochemical properties, mechanistic utility, and experimental protocols for (1S)-2,2,2-Trifluoro-1-(1-naphthyl)ethylamine , a specialized Chiral Solvating Agent (CSA).
Executive Summary
(1S)-2,2,2-Trifluoro-1-(1-naphthyl)ethylamine (often abbreviated as (S)-TFNEA ) is a high-performance chiral solvating agent used primarily in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike traditional lanthanide shift reagents, (S)-TFNEA induces non-equivalence in enantiomers through the formation of transient diastereomeric complexes via hydrogen bonding and
Its trifluoromethyl group (
Molecular Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (1S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine |
| Common Name | (S)-TFNEA; (S)-1-(1-Naphthyl)-2,2,2-trifluoroethylamine |
| CAS Number | 1213116-97-2 (Specific (S)-isomer) (Note: Racemate is often indexed separately) |
| Molecular Formula | |
| Molecular Weight | 225.21 g/mol |
| SMILES | NC(F)(F)F |
Physical Constants
| Constant | Value / Characteristic | Note |
| Physical State | Viscous Liquid / Low-melting Solid | Often an oil at RT; salts are solid. |
| Boiling Point | ~110–120 °C @ 1–2 mmHg | High boiling point at atm pressure (>250 °C predicted). |
| Density | 1.27 ± 0.05 g/cm³ | Denser than water due to |
| Refractive Index | Predicted based on naphthyl/fluoro content. | |
| Solubility | Soluble in | Compatible with standard NMR solvents. |
| pKa | ~4.3 (Conjugate acid) | Lower than non-fluorinated analog (~9.8) due to electron-withdrawing |
Mechanism of Chiral Recognition (The "Pirkle" Concept)
The utility of (S)-TFNEA relies on the Three-Point Interaction Model (often associated with Pirkle reagents). For effective discrimination, the CSA and the analyte (typically a chiral carboxylic acid, sulfoxide, or alcohol) must form a complex with distinct geometries for each enantiomer.
Mechanistic Pathway[7][8]
-
Primary Interaction (H-Bonding): The basic amine nitrogen of (S)-TFNEA accepts a proton from the analyte (e.g., carboxylic acid), or the acidic NH protons donate to an acceptor.
-
Secondary Interaction (
-Stacking): The electron-rich naphthyl ring of (S)-TFNEA engages in - stacking with the aromatic system of the analyte. -
Steric/Electronic Exclusion: The bulky trifluoromethyl group locks the conformation, forcing the (R)- and (S)-analytes into different spatial environments relative to the naphthyl ring's shielding cone.
Visualization: Diastereomeric Complex Formation
The following diagram illustrates the formation of the transient complex and the resulting NMR split.
Caption: Logical flow of chiral recognition. The (S)-amine forms energetically distinct diastereomeric complexes with (R) and (S) analytes, resulting in separate NMR signals.
Experimental Protocol: Determination of Enantiomeric Excess (ee)
This protocol describes the use of (S)-TFNEA to determine the ee of a chiral carboxylic acid (e.g., Ibuprofen, Naproxen derivatives) using
Reagents & Equipment[3][7][9][10]
-
Analyte: ~5–10 mg of the chiral acid/alcohol.
-
CSA: (S)-TFNEA (1.0 to 5.0 equivalents).
-
Solvent:
or (Benzene- often enhances -stacking). -
NMR: 300 MHz or higher (400+ MHz recommended for baseline separation).
Step-by-Step Methodology
-
Baseline Spectrum:
-
Dissolve the analyte (10 mg) in 0.6 mL solvent.
-
Acquire a standard
NMR spectrum to establish chemical shifts of the pure racemate. -
Critical Check: Ensure the analyte is fully soluble and dry.
-
-
Titration / Complexation:
-
Add 1.0 equivalent of (S)-TFNEA to the NMR tube.
-
Shake vigorously to ensure mixing.
-
Tip: If the analyte is an acid, an exothermic acid-base reaction may occur, forming a salt. This is desirable as the salt complex is tight and distinct.
-
-
Acquisition:
-
Optimization:
-
If separation (
) is insufficient, add more CSA (up to 5 equivalents). -
Lower the temperature (e.g., to 273 K or 253 K) to slow the exchange rate and sharpen the split signals.
-
-
Data Analysis:
-
Integrate the split peaks corresponding to the (R) and (S) enantiomers.
-
Calculate ee using the formula:
-
Synthesis & Purity Considerations
Researchers may need to synthesize (S)-TFNEA if commercial stock is unavailable. The primary route involves the asymmetric reduction of trifluoromethyl ketimines.
Synthetic Route Overview
-
Precursor Formation: Reaction of 1-naphthyl trifluoromethyl ketone with ammonia/Lewis acid to form the ketimine.
-
Asymmetric Reduction:
-
Chemical: Reduction using chiral hydrides or Ruthenium-based transfer hydrogenation catalysts (e.g., Ru-TsDPEN).
-
Enzymatic: Kinetic resolution of the racemic amine using Pseudomonas fluorescens lipase with an acyl donor (e.g., ethyl acetate). The unreacted amine and the amide product are separated, then hydrolyzed.
-
Purity Verification
Before using (S)-TFNEA as a CSA, its own optical purity must be verified.
-
Method: Derivatization with Mosher's Acid Chloride (MTPA-Cl) followed by NMR analysis.
-
Standard: Commercial grade is typically >98% ee.
Safety & Handling (MSDS Summary)
| Hazard Class | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves, safety goggles, and face shield. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Handle in a fume hood. Avoid dust/mist generation. |
| Storage | Hygroscopic and air-sensitive. | Store under inert gas (Argon/Nitrogen) at 2–8 °C. |
Disposal: Dispose of as hazardous organic waste containing fluorine. Do not release into drains.
References
-
ChemicalBook. (2024). (1S)-2,2,2-Trifluoro-1-naphthylethylamine Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine. PubMed Central. Retrieved from
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for CSA mechanisms).
- Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Fluorinated Amines. Retrieved from
